molecular formula C17H15Cl2NO7S B4584575 dimethyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}terephthalate

dimethyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}terephthalate

Cat. No. B4584575
M. Wt: 448.3 g/mol
InChI Key: CMHGIUMUKKMYOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, as demonstrated in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid from dimethyl terephthalate, indicating the complexity and versatility of these processes in producing intermediate compounds for further chemical investigations (Zhang et al., 2022).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related compounds, such as dimethyl 2,3-dihydroxyterephthalate, highlighting the importance of structural analysis in understanding the reactivity and properties of these molecules (Huang & Liang, 2007).

Chemical Reactions and Properties

Chemical reactions involving similar compounds showcase the reactivity and potential transformations of these molecules. For instance, the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes indicates the ability of related compounds to undergo complex reactions leading to the formation of various products, including dimethyl terephthalate (Jiménez-Rodríguez et al., 2005).

Physical Properties Analysis

The study of physical properties, such as the thermal effect and quenching of exciplex fluorescence by dimethyl terephthalate, provides insights into the stability and behavior of these compounds under different conditions, influencing their applications in materials science (Ramadhan, Ahmed, & Al-ani, 2006).

Chemical Properties Analysis

Investigations into the chemical properties, including sulfonylation reactions and the synthesis of sulfonamide derivatives, reveal the functional versatility and potential biological activity of compounds structurally related to dimethyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}terephthalate, opening avenues for further research into their applications (Povarov et al., 2019).

Scientific Research Applications

Kinetics of Polyamidation in Solution

One area of application is in the study of polymer chemistry, particularly in understanding the kinetics of polyamidation reactions. Weisskopf and Meyerhoff (1986) explored the aminolysis of diphenyl terephthalate with hexylamine in dimethyl sulfoxide, serving as a model for polyamidation processes. This research provides insight into the reaction mechanisms of ester groups in polymer formation, highlighting the complex kinetics involved in such reactions Weisskopf & Meyerhoff, 1986.

Autoxidation Reactions of Aromatic Compounds

Kudlich et al. (1999) investigated the autoxidation reactions of mono- and disulfonated naphthalene derivatives, products of anaerobic azo dye reduction. This study is significant for environmental science, offering insights into the behavior of these compounds under aerobic conditions and their potential environmental impacts Kudlich, Hetheridge, Knackmuss, & Stolz, 1999.

Exciplex Fluorescence in Polystyrene Derivatives

The research by Ramadhan, Ahmed, and Al-ani (2006) on the quenching of exciplex fluorescence by dimethyl terephthalate in polystyrene derivatives has applications in the development of advanced materials. Their work demonstrates how additives can influence the fluorescence properties of polymers, which is critical for designing novel photoluminescent materials Ramadhan, Ahmed, & Al-ani, 2006.

Catalysis in Organic Synthesis

In organic synthesis, the work by Jiménez-Rodríguez, Eastham, and Cole-Hamilton (2005) on the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes reveals the versatility of dimethyl terephthalate derivatives in facilitating carbon-oxygen bond formation. This research is foundational for developing efficient catalytic processes for synthesizing esters and other key organic compounds Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005.

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds

The study by Watanabe et al. (2010) on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes showcases the application of dimethyl terephthalate derivatives in the creation of chemiluminescent compounds. This research has implications for analytical chemistry, particularly in the development of novel chemiluminescent sensors Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010.

properties

IUPAC Name

dimethyl 2-[(2,3-dichloro-4-methoxyphenyl)sulfonylamino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO7S/c1-25-12-6-7-13(15(19)14(12)18)28(23,24)20-11-8-9(16(21)26-2)4-5-10(11)17(22)27-3/h4-8,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHGIUMUKKMYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzene-1,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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